molecular formula C17H14ClN3 B4703711 N-allyl-2-(3-chlorophenyl)-4-quinazolinamine

N-allyl-2-(3-chlorophenyl)-4-quinazolinamine

Cat. No. B4703711
M. Wt: 295.8 g/mol
InChI Key: ZYYGAXJMEWQQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(3-chlorophenyl)-4-quinazolinamine is a chemical compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

N-allyl-2-(3-chlorophenyl)-4-quinazolinamine has been studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-allyl-2-(3-chlorophenyl)-4-quinazolinamine involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and growth. Additionally, it has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-(3-chlorophenyl)-4-quinazolinamine has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cancer cells, which are known to contribute to cancer cell growth and survival. It has also been found to decrease the levels of pro-inflammatory cytokines, which are involved in the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

N-allyl-2-(3-chlorophenyl)-4-quinazolinamine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. It has also been found to exhibit potent anticancer and antibacterial properties, making it a promising compound for drug development. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-allyl-2-(3-chlorophenyl)-4-quinazolinamine. One direction is to further investigate its mechanism of action and identify other enzymes and proteins that it can inhibit. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-allyl-2-(3-chlorophenyl)-4-quinazolinamine is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to develop it into a viable drug candidate.

properties

IUPAC Name

2-(3-chlorophenyl)-N-prop-2-enylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-2-10-19-17-14-8-3-4-9-15(14)20-16(21-17)12-6-5-7-13(18)11-12/h2-9,11H,1,10H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGAXJMEWQQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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